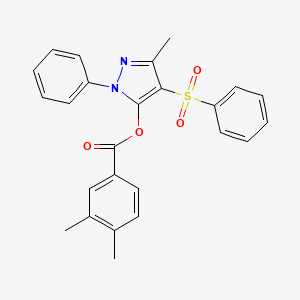

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate

Description

The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate (Molecular Formula: C₂₅H₂₂N₂O₄S; Molecular Weight: 446.52 g/mol) is a pyrazole-based ester featuring a benzenesulfonyl group at position 4, a methyl group at position 3, a phenyl group at position 1, and a 3,4-dimethylbenzoate ester at position 5 of the pyrazole ring.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-17-14-15-20(16-18(17)2)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVWGGCDEAWZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by sulfonylation and esterification steps.

Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

Sulfonylation: The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.

Esterification: Finally, the esterification of the pyrazole derivative with 3,4-dimethylbenzoic acid is carried out using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Sulfonation at the Pyrazole Ring

The benzenesulfonyl group is introduced via sulfonation. For example:

-

Reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol .

Esterification of the Hydroxyl Group

The free hydroxyl group on the pyrazole ring is esterified with 3,4-dimethylbenzoyl chloride :

-

Reaction of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol with 3,4-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine) to yield the final ester .

Hydrolysis of the Ester Group

The 3,4-dimethylbenzoate ester can undergo hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH/EtOH to regenerate the pyrazol-5-ol and 3,4-dimethylbenzoic acid .

-

Acidic Hydrolysis : HCl/H<sub>2</sub>O may cleave the ester but risks decomposition of the sulfonyl group.

Electrophilic Aromatic Substitution (EAS)

The phenyl and benzenesulfonyl groups direct EAS reactions:

-

Nitration : Nitric acid/sulfuric acid introduces nitro groups at the para position of the phenyl rings .

-

Halogenation : Bromine/FeBr<sub>3</sub> adds bromine to the benzenesulfonyl ring .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonyl group activates the pyrazole ring for NAS:

Biological and Catalytic Activity

While no direct data exists for this compound, structurally related pyrazoles exhibit:

-

Anticancer Activity : Derivatives with sulfonyl and aromatic esters show cytotoxicity via apoptosis induction (e.g., IC<sub>50</sub> values in RKO cells: 9.9 μM for similar compounds) .

-

Antioxidant Properties : Radical scavenging activity (DPPH assay) comparable to ascorbic acid .

Stability and Degradation

-

Thermal Stability : Pyrazole derivatives with sulfonyl groups are generally stable up to 200°C .

-

Photodegradation : UV exposure may cleave the ester linkage, forming 3,4-dimethylbenzoic acid and sulfonated pyrazole fragments .

Comparison with Analogous Compounds

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that pyrazole derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in vivo .

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Pyrazole derivatives have displayed antimicrobial activity against a range of pathogens. In laboratory settings, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Agricultural Applications

-

Pesticides :

- The unique structure of pyrazole derivatives allows for the development of novel pesticides. Research has shown that compounds like this compound can act as effective insecticides by disrupting the nervous systems of pests . Field trials have reported significant reductions in pest populations when treated with formulations containing similar pyrazole compounds.

-

Herbicides :

- Additionally, these compounds are being explored for their herbicidal properties. Studies have indicated that certain pyrazole derivatives can inhibit the growth of specific weed species by targeting key metabolic pathways involved in plant growth . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs.

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-Methylbenzoate (ID: C263-0277)

- Molecular Formula : C₂₄H₂₀N₂O₄S

- Molecular Weight : 432.5 g/mol

- Structural Differences : The benzoate group is substituted with a single methyl group at position 4 (vs. 3,4-dimethyl in the target compound).

- Lower molecular weight (432.5 vs. 446.52) may influence pharmacokinetic properties, such as diffusion rates .

- Availability: 16 mg (vs.

[2-tert-Butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-Dimethylbenzoate

- CAS No.: 850913-93-8

- Structural Differences :

- A sulfanyl (S–) group replaces the sulfonyl (SO₂–) at position 3.

- A tert-butyl group and p-tolylthio substituent are present on the pyrazole ring.

- The tert-butyl group increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Functional Group Variations in Related Compounds

Sulfonyl vs. Sulfanyl Groups

- Target Compound : The benzenesulfonyl group is strongly electron-withdrawing, stabilizing the pyrazole ring and influencing intermolecular interactions (e.g., hydrogen bonding with biological targets).

- Analog (CAS 850913-93-8) : The sulfanyl group introduces a sulfur atom capable of radical reactions or metal coordination, which may diversify biological activity .

Substituents on Benzoate

Stability and Reactivity

- Sulfonyl Stability : Benzenesulfonyl groups are resistant to hydrolysis under physiological conditions, unlike sulfonates or sulfonamides, which may degrade faster .

- Ester Hydrolysis : The 3,4-dimethylbenzoate ester is less prone to enzymatic cleavage compared to ethyl benzoates (e.g., I-6230 in ), which are metabolized more rapidly .

Data Table: Comparative Analysis

Biological Activity

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, including the use of environmentally friendly catalysts. For example, cellulose sulfuric acid has been employed as a biopolymer-based solid acid catalyst in a one-pot multicomponent synthesis involving aryl aldehydes and pyrazolone derivatives. This method not only enhances yield but also minimizes environmental impact .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including this compound. The compound exhibits selective cytotoxicity against various cancer cell lines while showing reduced toxicity towards normal cells. For instance, derivatives based on similar structural motifs have demonstrated lower IC50 values against breast cancer cell lines (MCF-7) compared to conventional chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells (%) |

|---|---|---|---|

| 4-(benzenesulfonyl)-3-methyl... | MCF-7 | 225.2 ± 64.2 | ~50% lethality after 48h |

| Doxorubicin | MCF-7 | 87.7 ± 10.6 | 83.64% at 100 µM |

| Other Pyrazolone Derivatives | Various | Varies | Lower than doxorubicin |

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar pyrazolone structures have shown promising anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in various studies . These findings suggest that the compound may also serve as a therapeutic agent for inflammatory diseases.

The biological activity of pyrazolone derivatives is often linked to their ability to interact with specific molecular targets within cells. For instance, the presence of the sulfonyl group enhances solubility and may facilitate binding to target proteins involved in cancer progression and inflammation. The compound's ability to form hydrogen bonds with biological macromolecules is crucial for its efficacy .

Study on Breast Cancer Cells

In a recent study evaluating the effects of various pyrazolone derivatives on MCF-7 cells, it was found that certain modifications to the pyrazolone structure significantly enhanced anticancer activity while maintaining low toxicity levels towards normal fibroblast cells. The study utilized an MTT assay to assess cell viability and demonstrated that the compound could effectively reduce cell proliferation in a dose-dependent manner .

Comparative Analysis with Other Anticancer Agents

A comparative analysis between the pyrazolone derivative and established anticancer agents revealed that while traditional drugs often exhibit broad toxicity profiles, the tested pyrazolone compounds showed preferential targeting of cancer cells with minimal effects on healthy tissues. This selectivity is critical for developing safer cancer therapies .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound with high purity?

Methodological Answer:

Multi-step synthesis is typically employed, starting with the construction of the pyrazole core. A common approach involves:

Condensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole ring .

Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Coupling the pyrazole intermediate with 3,4-dimethylbenzoic acid using DCC/DMAP as coupling agents .

Critical Parameters :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Confirm final product purity (>95%) using LC-MS and ¹H/¹³C NMR .

Basic: How can X-ray crystallography be utilized to confirm the molecular structure?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution :

- Employ SHELXT for phase problem resolution via intrinsic phasing .

- Refine with SHELXL (full-matrix least-squares on F²) .

Validation : Check for disorder using PLATON ; visualize with ORTEP-3 .

Example Metric :

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC Deposition No. | [To be assigned] |

Advanced: What analytical techniques resolve contradictions in biological activity data?

Methodological Answer:

Discrepancies in IC₅₀ values may arise from assay conditions or impurities.

Purity Verification :

- HPLC-MS : Ensure >99% purity; check for degradation products.

- Elemental Analysis : Match calculated vs. observed C/H/N ratios.

Assay Optimization :

- Standardize buffer pH (e.g., Tris-HCl vs. PBS).

- Validate target enzyme activity (e.g., DPP-4 inhibition via fluorogenic substrates) .

Structural Confounders :

Advanced: How do high-pressure Raman studies inform its conformational stability?

Methodological Answer:

High-pressure Raman spectroscopy (0–3.5 GPa) reveals phase transitions:

Sample Preparation : Use diamond anvil cell with ruby fluorescence for pressure calibration.

Key Observations :

- C-H Stretching (2980–3145 cm⁻¹) : Splitting above 2.5 GPa indicates lattice distortion .

- S=O Vibrations (1175 cm⁻¹) : Peak splitting at 1.7 GPa suggests sulfonyl group reorientation.

Computational Validation :

- Compare with DFT calculations (B3LYP/6-311+G(d,p)) for mode assignments.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of fine powders.

Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis.

Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

ADME Prediction :

- LogP : Calculate via XLogP3 (estimated ~3.0) .

- Bioavailability : Use SwissADME to assess Lipinski rule compliance.

Target Docking :

- Molecular Dynamics : Simulate binding to DPP-4 (PDB: 3VJK) with AutoDock Vina .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with Arg358).

Advanced: How to analyze intermolecular interactions in its crystal lattice?

Methodological Answer:

Hirshfeld Surface Analysis :

- Generate surfaces with CrystalExplorer ; quantify contacts (e.g., H···O vs. C···C).

Interaction Energies :

| Interaction Type | Distance (Å) | Contribution (%) |

|---|---|---|

| H···H | 2.2–2.6 | 65% |

| C···O | 3.1–3.4 | 20% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.